molecular formula C9H9F2I B8263315 1,3-Difluoro-2-iodo-5-propylbenzene

1,3-Difluoro-2-iodo-5-propylbenzene

Cat. No.: B8263315
M. Wt: 282.07 g/mol
InChI Key: XCFAMIFCPFIXGL-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-iodo-5-propylbenzene: is an organic compound with the molecular formula C9H9F2I It is a derivative of iodobenzene, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a propyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,3-Difluoro-2-iodo-5-propylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroiodobenzene as the starting material.

    Alkylation Reaction: The 2,6-difluoroiodobenzene undergoes an alkylation reaction with propyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

1,3-Difluoro-2-iodo-5-propylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; solvents like DMF or DMSO; temperatures ranging from room temperature to reflux conditions.

    Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or water; temperatures ranging from room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; solvents like ether or THF; temperatures ranging from room temperature to reflux conditions.

Major Products:

    Substitution Reactions: Azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Alcohols, aldehydes, and carboxylic acids.

    Reduction Reactions: Deiodinated products.

Scientific Research Applications

Chemistry:

1,3-Difluoro-2-iodo-5-propylbenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its derivatives may have potential as bioactive molecules.

Medicine:

Industry:

In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-iodo-5-propylbenzene depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological or chemical effects.

Comparison with Similar Compounds

    2,4-Difluoroiodobenzene: Similar structure but lacks the propyl group.

    2,6-Difluoroiodobenzene: Similar structure but lacks the propyl group.

    4-Propyl-2,6-difluorobenzene: Similar structure but lacks the iodine atom.

Uniqueness:

1,3-Difluoro-2-iodo-5-propylbenzene is unique due to the presence of both fluorine and iodine atoms, as well as the propyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1,3-difluoro-2-iodo-5-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2I/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFAMIFCPFIXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C(=C1)F)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

22 ml of a 1.6N butyllithium solution in hexane were added dropwise during 30 min. to a solution of 5 g of 1-propyl-3,5-difluorobenzene in 50 ml of dry tetrahydrofuran at -70° C. and left to react at -70° C. for 1 hour. Then, a solution of 8.95 g of iodine in 20 ml of dry tetrahydrofuran was added dropwise at -60° within 10 minutes and the mixture was gradually warmed to room temperature within a further 30 minutes. The resulting yellow solution was then treated with 40 ml of a 10 percent aqueous sodium bicarbonate solution and extracted with ether. The ether solution was washed with saturated sodium chloride solution and several times with water, dried over magnesium sulphate, filtered and concentrated. Chromatography of the residue over 200 g of silica gel with hexane gave 1-propyl-3,5-difluoro-4-iodobenzene as a colourless liquid.
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